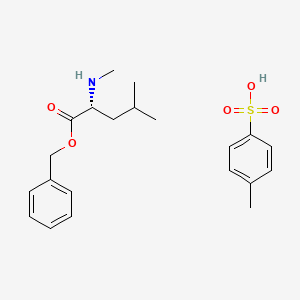
H-N-Me-D-Leu-OBzl.TosOH
概要
説明
H-N-Me-D-Leu-OBzlIt is a derivative of leucine, an essential amino acid, and is often utilized in peptide synthesis and other biochemical applications.
科学的研究の応用
H-N-Me-D-Leu-OBzl.TosOH is widely used in various fields of scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in enzyme inhibition studies and protein engineering.
Industry: Used in the production of specialized chemicals and reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-D-Leu-OBzl.TosOH typically involves the esterification of N-methyl-D-leucine with benzyl alcohol, followed by tosylation. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The compound is usually stored under refrigerated conditions to prevent degradation.
化学反応の分析
Types of Reactions
H-N-Me-D-Leu-OBzl.TosOH undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
作用機序
The mechanism of action of H-N-Me-D-Leu-OBzl.TosOH involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
類似化合物との比較
Similar Compounds
- H-N-Me-Leu-OBzl.TosOH
- Benzyl 2-methyl-D-leucinate 4-methylbenzenesulfonate
- N-Methyl-D-leucine phenylmethyl ester 4-methylbenzenesulfonate
Uniqueness
H-N-Me-D-Leu-OBzl.TosOH is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to form stable complexes with enzymes makes it particularly valuable in biochemical research and drug development .
生物活性
H-N-Me-D-Leu-OBzl.TosOH is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
This compound is a derivative of D-leucine, modified with a benzyl ester and a tosyl group. The synthesis typically involves:
- Protection of D-leucine : The amino group is protected using a benzyl group.
- Tosylation : The hydroxyl group is converted into a tosylate to enhance reactivity.
The resulting compound exhibits characteristics typical of peptides and small molecules, making it suitable for various biological assays.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives that share structural similarities have demonstrated significant activity against various cancer cell lines. In one study, compounds exhibiting similar modifications showed non-cytotoxic effects while effectively inhibiting cancer cell proliferation across multiple types, including leukemia and breast cancer .
Antibacterial and Antifungal Activity
The biological evaluation of related compounds has also revealed promising antibacterial and antifungal properties. A comprehensive screening indicated that certain derivatives exhibited growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds with structural motifs akin to this compound showed notable activity against pathogens like Escherichia coli and Candida albicans, with growth inhibition percentages exceeding 90% at specific concentrations .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets within cells. This interaction may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Membrane Integrity : Some derivatives affect bacterial cell membranes, leading to cell lysis.
Case Studies
特性
IUPAC Name |
benzyl (2R)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGSSPEDLUVSS-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















